molecular formula C14H9FN2O3 B12047005 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine

3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine

Cat. No.: B12047005
M. Wt: 272.23 g/mol
InChI Key: QXTZMFHJHRHNLD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring This compound is characterized by the presence of a fluorophenyl group at the 3-position and a nitro group at the 6-position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of specific kinases or receptors involved in cell signaling pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

Molecular Formula

C14H9FN2O3

Molecular Weight

272.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-nitro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H9FN2O3/c15-10-3-1-9(2-4-10)13-8-20-14-6-5-11(17(18)19)7-12(14)16-13/h1-7H,8H2

InChI Key

QXTZMFHJHRHNLD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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